3-(4-Chlorophenyl)piperazine-2,5-dione
Overview
Description
3-(4-Chlorophenyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-chlorophenyl group and two keto groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with maleic anhydride to form an intermediate, which is then cyclized to produce the desired piperazine-2,5-dione structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperazine-2,5-diones .
Scientific Research Applications
3-(4-Chlorophenyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, which contributes to its anticonvulsant and antinociceptive effects. The compound may also interact with ion channels and receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)piperazine-2,5-dione
- 3-(4-Bromophenyl)piperazine-2,5-dione
- 3-(4-Methylphenyl)piperazine-2,5-dione
Uniqueness
3-(4-Chlorophenyl)piperazine-2,5-dione is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and biological activity compared to other similar compounds.
Biological Activity
Overview
3-(4-Chlorophenyl)piperazine-2,5-dione is a piperazine derivative notable for its diverse biological activities. This compound features a piperazine ring substituted with a 4-chlorophenyl group and two keto groups at positions 2 and 5, which significantly influence its pharmacological properties. Research has highlighted its potential in various therapeutic areas, including antimicrobial, antiviral, anticancer, anticonvulsant, and antinociceptive activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : It may act as an antagonist or agonist at several receptors, influencing neurotransmitter systems in the brain which contributes to its anticonvulsant and antinociceptive effects.
- Ion Channel Modulation : The compound is believed to modulate voltage-gated sodium and calcium channels, as well as GABA transporters, which are crucial for neuronal signaling .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The presence of the chlorophenyl group enhances its activity against Gram-positive and Gram-negative bacteria .
Antiviral Properties
This compound has shown potential as an antiviral agent. Studies have demonstrated its effectiveness against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV), with notable inhibitory concentrations indicating its promise in treating viral infections .
Anticancer Effects
The anticancer potential of this compound has been supported by several studies. It has been observed to induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
A549 (Lung Cancer) | 20.5 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18.0 | Increased oxidative stress |
Anticonvulsant Activity
In animal models, this compound has exhibited anticonvulsant effects comparable to established medications like valproic acid. It has shown a balanced inhibition of neuronal voltage-sensitive sodium channels, contributing to its efficacy in preventing seizures .
Antinociceptive Effects
Research indicates that this compound possesses antinociceptive properties, making it a candidate for pain management therapies. Its action appears to be mediated through both central and peripheral mechanisms.
Case Studies and Research Findings
- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity with an IC50 value of 15 µM, suggesting strong potential for further development as an anticancer drug .
- Antiviral Research : In vitro assessments revealed that the compound inhibited ZIKV with an EC50 value of approximately 2.4 µM, demonstrating its potential as a therapeutic agent against viral infections .
- Anticonvulsant Evaluation : In a study comparing various piperazine derivatives, this compound showed superior anticonvulsant activity in mouse models compared to traditional treatments like ethosuximide .
Properties
IUPAC Name |
3-(4-chlorophenyl)piperazine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-3-1-6(2-4-7)9-10(15)12-5-8(14)13-9/h1-4,9H,5H2,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEZCPPJBKBIOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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